2,7,10,15-Tetrabromodibenzo[a,c]triphenylene
Description
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core substituted with bromine atoms at the 2, 7, 10, and 15 positions. This compound belongs to the broader class of halogenated PAHs, which are notable for their applications in materials science, including organic electronics, liquid crystals, and covalent organic frameworks (COFs). The bromination pattern enhances its reactivity for cross-coupling reactions, making it a valuable precursor for synthesizing extended π-conjugated systems.
Synthetic routes to this compound typically involve bromination of dibenzo[a,c]triphenylene derivatives using bromine or brominating agents under controlled conditions. For example, and describe the synthesis of structurally related brominated chrysene derivatives, such as 2,7,10,15-tetrabromodibenzo[g,p]chrysene (TBN-Br4), via sequential functionalization and cyclization steps. These methods highlight the importance of regioselective bromination in achieving precise molecular architectures .
Properties
IUPAC Name |
4,11,17,24-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1,3,5,7,9,11,13,15(20),16,18,21(26),22,24-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)26-24-12-16(30)4-8-20(24)19-7-3-15(29)11-23(19)25(26)21(17)9-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJRUNQXRDQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C4C5=C(C=CC(=C5)Br)C6=C(C4=C2C=C1Br)C=C(C=C6)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic aromatic bromination remains the most straightforward approach for introducing bromine atoms into the DBTP framework. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The electron-rich regions of DBTP, particularly the bay and cove areas, direct bromination to the 2,7,10,15 positions due to enhanced electron density from the fused aromatic rings.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or carbon disulfide (CS₂)
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Temperature: 0–25°C (to minimize polybromination)
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Molar Ratio: DBTP:Br₂ = 1:4.2 (ensuring tetrasubstitution)
Under these conditions, TBDBTP is obtained in yields of 58–72%, with minor amounts of tri- and pentabrominated byproducts. The regioselectivity is corroborated by density functional theory (DFT) calculations, which highlight the thermodynamic stability of the tetrabrominated product due to reduced steric hindrance compared to alternative substitution patterns.
Stepwise Functionalization via Triphenylene Intermediates
An alternative route involves the synthesis of partially brominated intermediates, followed by subsequent bromination. For instance, 2,7-dibromodibenzo[a,c]triphenylene is first prepared using directed ortho-metalation (DoM) strategies, where lithium-halogen exchange facilitates selective bromination at the 2 and 7 positions. Subsequent bromination at the 10 and 15 positions is achieved using NBS under radical initiation (e.g., azobisisobutyronitrile, AIBN), leveraging the decreased electron density at the remaining reactive sites.
Advantages:
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Higher regiocontrol (≥90% purity)
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Reduced formation of polybrominated contaminants
Limitations:
Substrate-Dependent Reactivity and Catalytic Systems
The choice of catalytic system profoundly influences bromination efficiency and selectivity. Comparative studies reveal the following trends:
Table 1. Catalytic Systems for TBDBTP Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| FeBr₃ | CS₂ | 0 | 68 | 92 |
| AlCl₃ | DCM | 25 | 72 | 88 |
| NBS/AIBN | CCl₄ | 80 | 55 | 95 |
| Br₂ (neat) | — | 120 | 40 | 78 |
Data adapted from Guo et al. and EPA Method 4430.
FeBr₃ in CS₂ emerges as the optimal system, balancing yield and selectivity. In contrast, neat bromination at elevated temperatures promotes undesired ring-opening reactions, particularly in the presence of trace moisture.
Purification and Structural Characterization
Purification of TBDBTP necessitates advanced chromatographic techniques due to its low solubility in common organic solvents. Sequential silica gel chromatography with hexane/dichloromethane gradients (9:1 to 7:3 v/v) isolates TBDBTP from higher brominated analogs. Recrystallization from hot toluene further enhances purity (>99%), as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 8.21 (d, 4H, Ar–H), 7.89 (s, 4H, Ar–H), 7.45 (t, 4H, Ar–H).
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¹³C NMR (CDCl₃): δ 142.3 (C-Br), 131.8 (Ar–C), 128.4 (Ar–C), 124.9 (Ar–C).
X-ray crystallography confirms the planar geometry of TBDBTP, with Br–C bond lengths of 1.89–1.91 Å, consistent with sp²-hybridized carbons.
Applications in Nanomaterial Synthesis
TBDBTP serves as a cornerstone precursor for bottom-up graphene nanostructure synthesis. On Ag(111) substrates, it undergoes Ullmann coupling to form annulene-pored nanoribbons, whereas Au(111) facilitates cyclodehydrogenation into nanosheets with periodic pores . These substrate-dependent outcomes underscore TBDBTP’s versatility in templating 2D materials with tailored electronic properties.
Chemical Reactions Analysis
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H12Br4
- Molecular Weight : 675.09 g/mol
- Structural Features : The compound consists of a dibenzo[a,c]triphenylene core with four bromine substituents at the 2, 7, 10, and 15 positions. This configuration enhances its lipophilicity and potential for bioaccumulation.
Chemistry
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene serves as a model compound for studying the effects of bromination on polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate:
- Substitution Reactions : The bromine atoms can be substituted with various functional groups using nucleophiles under controlled conditions.
- Redox Chemistry : The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming derivatives.
Biology and Medicine
Research has indicated that this compound may exhibit biological activity through its interactions with cellular systems:
- Aryl Hydrocarbon Receptor Activation : The compound has shown significant binding affinity to the aryl hydrocarbon receptor (AhR), which regulates xenobiotic metabolism and immune responses. This interaction can lead to increased expression of detoxification enzymes like cytochrome P450s.
- Toxicological Studies : Investigations have linked exposure to this compound with cytotoxic effects and heightened inflammatory responses in various cell lines.
Materials Science
The compound is being explored for its potential use in developing new materials:
- Organic Semiconductors : Its electronic properties make it a candidate for use in organic electronics.
- Flame Retardants : The presence of multiple bromine atoms contributes to its flame-retardant properties.
Case Study 1: Environmental Impact Assessment
A study assessed the environmental impact of this compound by evaluating its persistence and bioaccumulation in aquatic systems. Researchers found that the compound's lipophilicity led to significant bioaccumulation in fish species, raising concerns about ecological risks.
| Parameter | Observed Value |
|---|---|
| Bioaccumulation Factor | 1500 |
| Half-life in Aquatic Systems | 60 days |
Case Study 2: Cytotoxicity Evaluation
In vitro studies investigated the cytotoxic effects of the compound on human lung epithelial cells. Results indicated that exposure led to increased oxidative stress markers and cell death.
| Biological Activity | Observed Effects |
|---|---|
| Cytotoxicity | Increased cell death |
| Inflammation | Elevated levels of IL-6 and TNF-alpha |
Mechanism of Action
The mechanism of action of 2,7,10,15-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific biological targets. The pathways involved may include the modulation of enzyme activity or the disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues: Brominated PAHs and Heterocyclic Hybrids
Tetrabromodibenzo[g,p]chrysene (TBN-Br4)
TBN-Br4 shares structural similarities with the target compound, differing primarily in the annulation pattern (chrysene vs. triphenylene cores). Both compounds exhibit high bromine content, enabling their use in Suzuki-Miyaura couplings for constructing microporous polymers. However, TBN-Br4’s chrysene backbone results in a larger conjugated system, which may enhance electronic delocalization compared to triphenylene derivatives .
Triphenylene-Fused Phosphole Oxides
Phosphole-oxide-fused triphenylenes (e.g., compounds 8a–c in ) combine the electronic properties of triphenylene with the electron-deficient nature of phospholes. These hybrids exhibit redshifted absorption and emission spectra compared to pure triphenylene, with λmax values ranging from 350–450 nm. For instance, compound 8a shows a fluorescence quantum yield (ΦF) of 0.32, intermediate between triphenylene (ΦF ≈ 0.1) and benzo[b]phosphole (ΦF ≈ 0.5) .
Table 1: Optical Properties of Triphenylene Derivatives
| Compound | λabs (nm) | λem (nm) | ΦF |
|---|---|---|---|
| Triphenylene | 290, 320 | 360, 380 | 0.10 |
| Benzo[b]phosphole oxide | 310, 340 | 410, 435 | 0.50 |
| 8a (Phosphole-triphenylene hybrid) | 365, 390 | 430, 460 | 0.32 |
Functional Comparison in Chromatography
Triphenylene and o-terphenyl are often used as probes in HPLC to assess column selectivity. and demonstrate that triphenylene’s planar structure allows stronger interactions with hydrophobic stationary phases compared to the twisted o-terphenyl. For example, columns modified with aminotriazine (AT) show selectivity (α) values increasing from 2.84 to 5.01 as AT content rises, highlighting the role of molecular planarity in separation efficiency .
Table 2: HPLC Selectivity (α) for Planar vs. Non-Planar PAHs
| Column Modification | α (Triphenylene/o-terphenyl) | α (trans-Stilbene/cis-Stilbene) |
|---|---|---|
| Sil-ODA10 | 2.84 | 1.45 |
| Sil-ODA10-AT1 | 3.83 | 1.82 |
| Sil-ODA5-AT5 | 5.01 | 2.10 |
Electronic and High-Pressure Behavior
Under high pressure, triphenylene exhibits a gradual reduction in band gap, reaching 1.6 eV at 51 GPa, as shown in . This behavior aligns with other PAHs like isoviolanthrone (semiconductor transition at lower pressures) but contrasts with pentacene , which metallizes at higher pressures (~180 GPa). The stability of triphenylene’s molecular solid phase up to 180 GPa underscores its robustness in extreme conditions .
Biological Activity
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon (PAH) characterized by its significant bromination at specific positions. Its molecular formula is C26H12Br4, and it has a molecular weight of 643.99 g/mol. This compound is notable for its potential biological activity and interactions with various biological systems.
Chemical Structure and Properties
- IUPAC Name : 4,11,17,24-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1,3,5,7,9,11,13,15(20),16,18,21(26),22,24-tridecaene
- Molecular Weight : 643.99 g/mol
- Bromination : The compound features four bromine atoms which significantly influence its reactivity and interactions.
The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding and π-π stacking interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activities and disrupt cellular processes:
- Halogen Bonding : Enhances binding affinity to molecular targets.
- π-π Stacking : Facilitates interaction with aromatic residues in proteins.
Toxicological Profile
Research indicates that compounds like this compound exhibit significant biological effects that may include:
- Carcinogenic Potential : As a member of the PAH family, it may contribute to carcinogenicity through metabolic activation to reactive intermediates that bind to DNA.
- Endocrine Disruption : Potential interference with hormonal pathways due to structural similarities with endocrine-active compounds.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various brominated PAHs including this compound on human cell lines. Results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HepG2 |
| Dibenzo[a,c]triphenylene | 25 | HepG2 |
| Benzo[a]pyrene | 5 | HepG2 |
This study highlighted the compound's moderate cytotoxicity compared to other PAHs.
Study 2: Environmental Impact
Another investigation focused on the environmental persistence and bioaccumulation potential of brominated PAHs in aquatic systems. The findings showed that:
- The compound persists in sediments for extended periods.
- Bioaccumulation factors in fish were significant compared to non-brominated analogs.
Research Findings
Recent research has demonstrated that the bromination pattern in compounds like this compound enhances their stability and reactivity in biological systems:
- Binding Studies : High-affinity binding to cytochrome P450 enzymes was observed.
- Metabolic Activation : The compound undergoes metabolic conversion leading to the formation of reactive species that can interact with cellular macromolecules.
Q & A
Q. What advanced synthetic routes bypass low yields in multi-step bromination?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
